3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carbaldehyde
Overview
Description
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carbaldehyde is a chemical compound belonging to the class of oxazines. Oxazines are heterocyclic compounds containing oxygen and nitrogen atoms in a six-membered ring structure. This particular compound has a molecular formula of C9H7NO2 and is characterized by its unique structural features, which include a benzene ring fused to a 1,4-oxazine ring with a keto group and a formyl group at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carbaldehyde typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the cyclization of 2-aminobenzaldehyde derivatives with cyclic ketones in the presence of a strong acid catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carbaldehyde can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: : Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring structure.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution reactions may involve nucleophiles like hydroxide ions (OH-) or amines.
Major Products Formed
Oxidation: : Carboxylic acids, such as 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid.
Reduction: : Amines or alcohols, depending on the specific reduction conditions.
Substitution: : Brominated or nitro derivatives, among other substituted products.
Scientific Research Applications
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carbaldehyde has several applications in scientific research, including:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.
Medicine: : It may be utilized in the design of drugs targeting various diseases due to its structural similarity to biologically active molecules.
Industry: : Its derivatives can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carbaldehyde exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carbaldehyde is structurally similar to other oxazine derivatives, such as 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid and 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid. These compounds share the same core structure but differ in the position of substituents on the benzene ring. The uniqueness of this compound lies in its specific functional groups and their positions, which can lead to different chemical and biological properties.
Properties
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-8-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-4-6-2-1-3-7-9(6)13-5-8(12)10-7/h1-4H,5H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWCPPXIQWAZKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC(=C2O1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20730478 | |
Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20730478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935758-15-9 | |
Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20730478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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